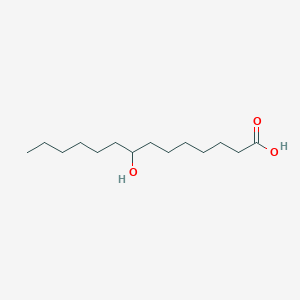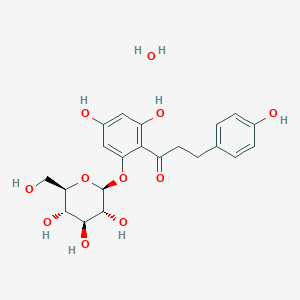
Phlorizin dihydrate
概述
描述
Phlorizin is a naturally occurring glucoside of phloretin, belonging to the dihydrochalcone class of flavonoids. It is primarily found in the bark of apple trees and other members of the Rosaceae family. Phlorizin is known for its sweet taste and white crystalline appearance. It has been extensively studied for its biological activities, including antioxidant, antibacterial, antiviral, and antidiabetic properties .
科学研究应用
Phlorizin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of dihydrochalcones.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Studied for its potential therapeutic effects in treating diabetes, cancer, and liver diseases. .
Industry: Utilized in the food and pharmaceutical industries for its antioxidant and antimicrobial properties
作用机制
Phlorizin exerts its effects primarily by inhibiting sodium-glucose transporters (SGLT1 and SGLT2). By competing with glucose for binding to these transporters, phlorizin reduces renal glucose reabsorption and intestinal glucose absorption, leading to decreased blood glucose levels. Additionally, phlorizin has been shown to regulate the IL-1β/IKB-α/NF-KB signaling pathway, exerting antioxidant and anti-inflammatory effects .
安全和危害
生化分析
Biochemical Properties
Phlorizin dihydrate interacts with various enzymes, proteins, and other biomolecules. It can exert antioxidant effects by regulating the IL-1β/IKB-α/NF-KB signaling pathway . It also increases the activity of antioxidant enzymes in the body, such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), glutathione Glypeptide peroxidase (GPx), and glutathione reductase (GR) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can exert its antibacterial activity by reducing intracellular DNA agglutination, reducing intracellular protein and energy synthesis, and destroying intracellular metabolism . It also alleviates oxidative stress, DNA damage, and apoptosis in HepG2 cells induced by H2O2 by regulating the expression of Nrf2 protein and apoptosis-related genes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is an inhibitor of SGLT1 and SGLT2 because it competes with D-glucose for binding to the carrier; this action reduces renal glucose transport, lowering the amount of glucose in the blood . It also suppresses the TLR4-induced NF-κB signaling pathway leading to inhibition of NO and cytokines (TNF-α and IL-6) production .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It has been found to alleviate oxidative stress, DNA damage, and apoptosis in HepG2 cells induced by H2O2 by regulating the expression of Nrf2 protein and apoptosis-related genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In diet-induced obese animal models, the anti-obesity effect of this compound was related to thermogenesis of brown adipose tissue by activating the signaling pathway Tyk2/STAT3 .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is deglycosylated into phloretins in the small intestine, and these dihydrochalcones are converted further by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) which represent major phase II drug-metabolizing enzymes to yield phloretin glucuronides and phloretin sulfate glucuronides .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a competitive inhibitor of sodium–glucose cotransporters SGLT1 and SGLT2, because it could bind with the carrier that competed with D-glucose .
准备方法
Synthetic Routes and Reaction Conditions: Phlorizin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction of phlorizin from apple tree leaves using a solvent mixture of methanol and water, followed by purification through chromatographic techniques .
Industrial Production Methods: In industrial settings, phlorizin is typically extracted from the bark of apple trees. The extraction process involves grinding the bark, followed by solvent extraction using ethanol or methanol. The extract is then purified using techniques such as crystallization or chromatography to obtain pure phlorizin .
化学反应分析
Types of Reactions: Phlorizin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Phlorizin can be hydrolyzed to phloretin and glucose in the presence of acidic or enzymatic conditions.
Oxidation: Phlorizin can be oxidized to form phloretin and other oxidation products using oxidizing agents such as hydrogen peroxide.
Reduction: Phlorizin can be reduced to form dihydrophlorizin using reducing agents like sodium borohydride
Major Products:
Hydrolysis: Phloretin and glucose.
Oxidation: Phloretin and other oxidation products.
Reduction: Dihydrophlorizin
相似化合物的比较
Phlorizin is unique among dihydrochalcones due to its potent inhibitory effects on sodium-glucose transporters. Similar compounds include:
Phloretin: The aglycone form of phlorizin, also known for its antioxidant and anti-inflammatory properties.
Naringenin: A flavonoid with similar antioxidant and anti-inflammatory effects.
Quercetin: Another flavonoid with a wide range of biological activities, including antioxidant and anticancer properties
Phlorizin stands out due to its specific inhibition of sodium-glucose transporters, making it a valuable compound for research in diabetes and metabolic disorders .
属性
| { "Design of the Synthesis Pathway": "Phlorizin dihydrate can be synthesized by the reaction of phloretin with phloroglucinol in the presence of hydrochloric acid and water.", "Starting Materials": [ "Phloretin", "Phloroglucinol", "Hydrochloric acid", "Water" ], "Reaction": [ "Mix phloretin, phloroglucinol, hydrochloric acid, and water in a flask.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it to obtain phlorizin dihydrate." ] } | |
CAS 编号 |
7061-54-3 |
分子式 |
C13H12ClNOS2 |
分子量 |
297.8 g/mol |
IUPAC 名称 |
5-[(3-chlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12ClNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-4-3-5-10(14)6-9/h3-8H,1-2H3 |
InChI 键 |
PTUQHHHUGYXBPD-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O.O |
规范 SMILES |
CC(C)N1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S |
熔点 |
110.0 °C |
物理描述 |
Off-white powder; [ChromaDex MSDS] Solid |
Pictograms |
Irritant |
溶解度 |
1 mg/mL at 22 °C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main biological activities of phlorizin dihydrate reported in these studies?
A1: While this compound itself did not show significant activity in some assays, research suggests its potential role in:
- Antiproliferative activity: this compound, present in dried apple and pear decoctions, contributed to the antiproliferative effects observed against various cancer cell lines (HeLa, LS174, MRC-5). Interestingly, the digestion process enhanced this activity, suggesting a potential role of metabolites. []
- Adsorption of other polyphenols: Bamboo shoots dietary fibers, particularly those prepared enzymatically, showed a high adsorption capacity for this compound, suggesting a potential role in protecting and delivering this compound in the digestive system. []
Q2: What is the chemical structure of this compound and how is it usually quantified?
A2: this compound is a dihydrochalcone glycoside.
- Structure: It consists of a phloretin aglycone (dihydrochalcone) linked to a glucose molecule via a glycosidic bond. []
- Quantification: High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) is commonly employed to identify and quantify this compound in various plant materials, including hawthorn and apple extracts. [, ]
Q3: How does the geographical origin of the plant source affect the this compound content?
A3: Studies on hawthorn demonstrate that the geographical origin can significantly influence the content of this compound. For instance, hawthorn samples from Jiangsu (China) showed distinct this compound levels compared to those from Shandong, Henan, Shaanxi, and Shanxi. This difference highlights the impact of environmental factors and cultivation practices on the phytochemical composition of plants. []
Q4: What is the crystal structure of this compound?
A4: The crystal structure of this compound has been determined through X-ray crystallography. []* Conformation: The dihydrochalcone moiety exists in a flat, fully extended conformation. The attached glucose ring adopts a chair conformation. * Hydrogen bonding: Extensive intramolecular and intermolecular hydrogen bonding contribute to the crystal packing and stability of the compound. []
Q5: Does this compound contribute to the antioxidant properties of fruits?
A5: The research provided does not focus on this aspect of this compound. While other phenolic compounds like catechin, found in apples, showed significant antioxidant activity against oxidative DNA damage, the specific role of this compound in this context requires further investigation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




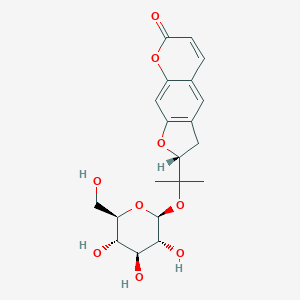
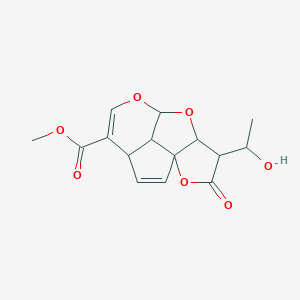
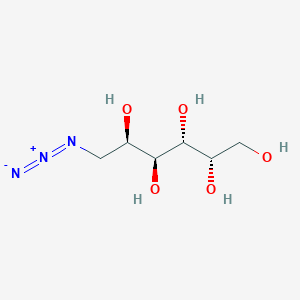
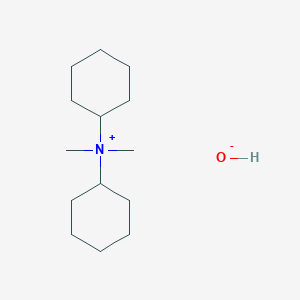
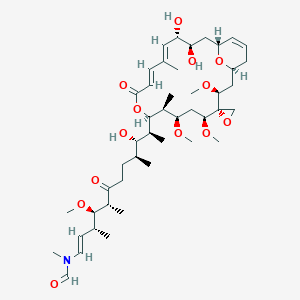
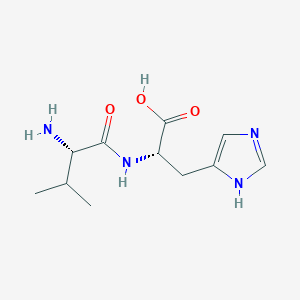

![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)
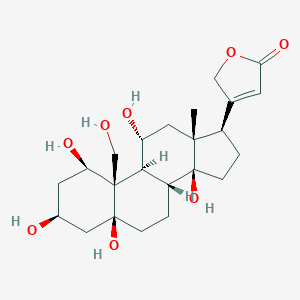
![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)


